N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
Description
N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a structurally complex thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core (thienopyrimidinone) and two key substituents: a 2-(thiophen-2-yl)ethyl group at position 3 and an N-butyl-N-ethylacetamide side chain. The acetamide substituent likely improves metabolic stability compared to ester-containing analogs .
Properties
Molecular Formula |
C20H25N3O3S2 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-butyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C20H25N3O3S2/c1-3-5-10-21(4-2)17(24)14-23-16-9-13-28-18(16)19(25)22(20(23)26)11-8-15-7-6-12-27-15/h6-7,9,12-13H,3-5,8,10-11,14H2,1-2H3 |
InChI Key |
NNKQZEOMFVANCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Amino-Thiophene Derivatives
The thieno[3,2-d]pyrimidinone core is synthesized via cyclization of 3-amino-thiophene precursors. For example, 3-amino-5-arylthiophene-2-carboxamides undergo microwave-assisted condensation with formic acid to yield the pyrimidinone ring.
Procedure :
- 3-Amino-5-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is prepared via Friedel-Crafts acylation or Suzuki coupling.
- The carboxamide is treated with formic acid under microwave irradiation (150°C, 20 min), inducing cyclization to form the 2,4-dioxo-thieno[3,2-d]pyrimidine scaffold.
Key Reaction :
$$
\text{3-Amino-thiophene carboxamide} + \text{HCOOH} \xrightarrow{\text{microwave}} \text{Thieno[3,2-d]pyrimidin-4-one} + \text{H}_2\text{O}
$$
DMF-DMA-Mediated Cyclization
Alternative routes employ N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates. Methyl 3-amino-thiophene-2-carboxylates react with DMF-DMA to generate dimethylaminomethylidene derivatives, which cyclize under acidic conditions.
Example :
$$
\text{Methyl 3-amino-5-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxylate} \xrightarrow{\text{DMF-DMA}} \text{Dimethylaminomethylidene intermediate} \xrightarrow{\text{HCl}} \text{Thieno[3,2-d]pyrimidinone}
$$
Functionalization with N-Butyl-N-Ethyl Acetamide
Alkylation of Pyrimidinone Nitrogen
The acetamide side chain is introduced via nucleophilic substitution. Bromoacetamide derivatives react with the deprotonated pyrimidinone nitrogen.
Synthesis of Bromoacetamide Precursor :
- N-Butyl-N*-ethylamine is acylated with bromoacetyl bromide in dichloromethane.
- The product, N-butyl-N-ethyl-bromoacetamide, is isolated via column chromatography.
Alkylation Procedure :
Urea-Mediated Coupling
Carbodiimide coupling agents (e.g., EDCl/HOBt) facilitate amide bond formation between the pyrimidinone’s amine and acetic acid derivatives.
Procedure :
- 1-(2-Bromoethyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2,4-dione is prepared.
- The bromide is displaced by N-butyl-N-ethylamine in acetonitrile.
- The resultant amine is coupled with acetyl chloride using EDCl/HOBt.
Optimization and Yield Data
Table 1. Comparative Yields of Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | HCOOH, microwave, 150°C | 85 | |
| 3-Position Alkylation | 2-(Thiophen-2-yl)ethyl bromide, K$$2$$CO$$3$$ | 72 | |
| Acetamide Alkylation | NaH, THF, 60°C | 65 |
Challenges and Alternatives
Steric Hindrance in Tertiary Amide Formation
The bulky N-butyl-N-ethyl group complicates alkylation. Strategies include:
Regioselectivity in Cyclization
Microwave irradiation improves regioselectivity by accelerating ring closure and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from recent literature.
Table 1: Structural and Functional Comparison
Key Findings
This may improve binding affinity to hydrophobic enzyme pockets.
Substituent Impact :
- The thiophenethyl group introduces aromaticity and bulkiness, which may enhance interactions with hydrophobic residues in biological targets compared to the smaller, saturated thietan group in Compound 1 .
- The N-butyl-N-ethylacetamide side chain likely confers greater metabolic stability than ester-containing analogs (e.g., Compound 1), as amides resist hydrolysis in vivo .
Synthetic Considerations: The target compound’s synthesis likely parallels methods for thiopyrimidine alkylation, such as reactions with chloroacetamides . However, the use of a thieno[3,2-d]pyrimidinone precursor introduces additional complexity in regioselectivity.
Biological Activity
N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide (CAS Number: 1260996-25-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 406.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is significant for its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study investigated its effects on breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity and the induction of apoptosis in treated cells. The compound was shown to promote late-stage apoptosis characterized by chromatin condensation and fragmentation.
Table 1: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| N-butyl-2-(...) | 15 | Induces apoptosis | |
| Standard Drug | 20 | Apoptosis induction |
The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of various signaling pathways associated with cell survival and apoptosis. Specifically, it has been suggested that the thieno[3,2-d]pyrimidine moiety plays a crucial role in interacting with cellular targets that regulate apoptosis.
Case Studies and Research Findings
- Study on Apoptotic Effects : A study published in ResearchGate examined the compound's ability to induce apoptosis in tumor cells. The results indicated that treatment with N-butyl-2-(...) led to a higher percentage of late apoptotic cells compared to controls. The study utilized flow cytometry and staining techniques to assess cell viability and apoptosis stages .
- Structure-Activity Relationship (SAR) : Research into related compounds has provided insights into the structural features necessary for biological activity. Modifications to the thiophene and pyrimidine components were found to influence potency significantly. These findings suggest that optimizing these structures could enhance the efficacy of N-butyl-2-(...) as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
